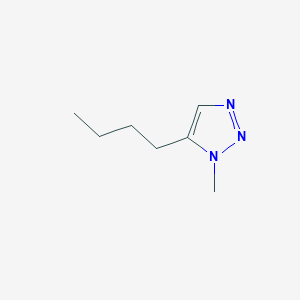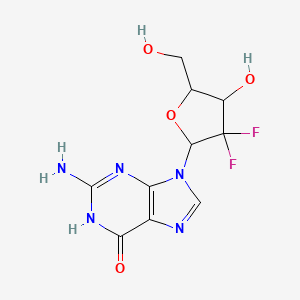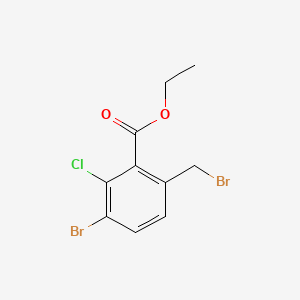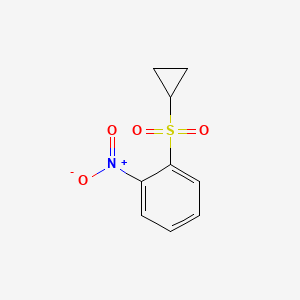
5-Butyl-1-methyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-1-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a butyl group at the 5-position and a methyl group at the 1-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-1-methyl-1H-1,2,3-triazole can be achieved through several methods. One common approach is the 1,3-dipolar cycloaddition of azides and alkynes, also known as the Huisgen cycloaddition. This reaction typically requires a copper(I) catalyst and can be performed under mild conditions. The reaction proceeds as follows:
- Preparation of the azide: The azide precursor can be synthesized by reacting an appropriate amine with sodium azide.
- Preparation of the alkyne: The alkyne precursor can be synthesized by reacting an appropriate halide with a terminal alkyne.
- Cycloaddition: The azide and alkyne are then combined in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the triazole ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may yield triazole derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
5-Butyl-1-methyl-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Medicinal Chemistry: Triazoles are known for their antimicrobial, antifungal, and anticancer properties. This compound may be used as a scaffold for the development of new drugs.
Agriculture: Triazoles are used as fungicides and plant growth regulators. This compound may be explored for similar applications in agriculture.
Materials Science: Triazoles are used in the development of new materials, including polymers and coordination compounds. This compound may be used as a building block for the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of 5-butyl-1-methyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, triazoles typically exert their effects by interacting with biological targets such as enzymes or receptors. For example, triazole antifungal agents inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparación Con Compuestos Similares
5-Butyl-1-methyl-1H-1,2,3-triazole can be compared with other triazole compounds, such as:
1,2,4-Triazole: Another isomer of triazole with different nitrogen atom positions. It has similar biological activities but different chemical properties.
Fluconazole: A triazole antifungal agent with a different substitution pattern. It is used to treat fungal infections.
Voriconazole: Another triazole antifungal agent with a different substitution pattern. It is used to treat serious fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other triazole compounds.
Propiedades
Fórmula molecular |
C7H13N3 |
|---|---|
Peso molecular |
139.20 g/mol |
Nombre IUPAC |
5-butyl-1-methyltriazole |
InChI |
InChI=1S/C7H13N3/c1-3-4-5-7-6-8-9-10(7)2/h6H,3-5H2,1-2H3 |
Clave InChI |
VOBKHVFUUOHCIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CN=NN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate](/img/structure/B13706723.png)



![2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13706743.png)
![3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate](/img/structure/B13706748.png)
![N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706769.png)
![(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride](/img/structure/B13706771.png)





